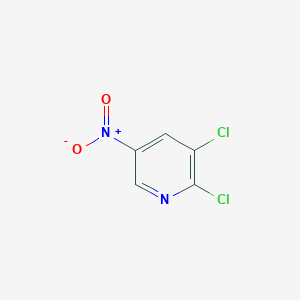

2,3-Dichloro-5-nitropyridine

描述

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, and its derivatives are fundamental scaffolds in numerous areas of chemical research. globalresearchonline.net Structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine's unique properties, such as its basicity and ability to participate in a wide range of reactions, make it a versatile building block. globalresearchonline.net

Pyridine derivatives are ubiquitous in nature, forming the core of essential biomolecules like some vitamins (e.g., niacin) and alkaloids (e.g., nicotine). nih.gov In the laboratory, they serve as crucial solvents and reagents in organic synthesis. globalresearchonline.net Their applications extend to materials science, where they are used in the development of dyes and functional nanomaterials, and in organometallic chemistry as important ligands. nih.govchemimpex.com

The true significance of pyridine derivatives, however, lies in their profound impact on medicinal and agricultural chemistry. researchgate.netsciencepublishinggroup.com The pyridine ring is a "privileged scaffold," frequently incorporated into a diverse array of FDA-approved drugs due to its ability to enhance the solubility and bioavailability of less soluble compounds. researchgate.netajrconline.org This has led to the development of numerous therapeutic agents with a broad spectrum of activities. nih.gov In agriculture, pyridine-based compounds are integral to the formulation of insecticides, fungicides, and herbicides. researchgate.net The continuous exploration of pyridine derivatives fuels the discovery of new drugs and advanced agrochemicals, highlighting their enduring importance in scientific research. nih.govresearchgate.net

Significance of Halogenated Nitropyridines in Organic Synthesis

Within the broad class of pyridine derivatives, halogenated nitropyridines represent a particularly important subclass for organic synthesis. These compounds are characterized by the presence of one or more halogen atoms and a nitro group attached to the pyridine ring. The combination of these functional groups imparts unique reactivity to the molecule. chemimpex.com

The nitro group, being a strong electron-withdrawing group, activates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions. This is a crucial feature, as the pyridine ring itself is electron-deficient and generally prefers nucleophilic substitution over electrophilic substitution. nih.gov The halogen atoms, typically chlorine or bromine, serve as excellent leaving groups in these substitution reactions, allowing for the facile introduction of a wide variety of nucleophiles. ntnu.no

This predictable reactivity makes halogenated nitropyridines versatile intermediates in the synthesis of more complex molecules. chemimpex.comcymitquimica.com They are extensively used as building blocks for pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comchemimpex.com The specific positioning of the halogen and nitro groups on the pyridine ring can be tailored to direct the regioselectivity of subsequent reactions, providing chemists with precise control over the synthetic outcome. The ability to participate in diverse chemical transformations, including nucleophilic substitutions and coupling reactions, underscores the significance of halogenated nitropyridines as key intermediates in the construction of biologically active compounds and functional materials. chemimpex.comchemimpex.com

Research Landscape of 2,3-Dichloro-5-nitropyridine

This compound is a specific halogenated nitropyridine that has garnered significant attention in the research community. Its molecular structure, featuring two chlorine atoms at the 2 and 3 positions and a nitro group at the 5 position, makes it a highly reactive and valuable intermediate in organic synthesis. indiamart.com

The presence of the electron-withdrawing nitro group, coupled with the two chloro substituents, activates the pyridine ring for various chemical transformations. Research has shown that this compound readily undergoes nucleophilic substitution reactions, as well as reduction and coupling reactions. This reactivity profile allows for the strategic introduction of different functional groups, making it a key building block in the synthesis of a wide range of target molecules. chemimpex.com

A significant area of research for this compound is its application as a crucial intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.comindiamart.com For instance, it is a starting material in the synthesis of various biologically active compounds, including those with potential anti-inflammatory and antimicrobial properties. chemimpex.com In the agrochemical sector, it is utilized in the creation of herbicides and insecticides. chemimpex.comindiamart.com The stability and reactivity of this compound make it an attractive compound for both laboratory research and industrial-scale applications, driving ongoing investigations into its synthetic utility and potential for developing novel molecules. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 22353-40-8 | chemimpex.comindiamart.comscbt.comsigmaaldrich.comchemsrc.com |

| Molecular Formula | C5H2Cl2N2O2 | chemimpex.comindiamart.comscbt.comsigmaaldrich.com |

| Molecular Weight | 192.99 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Pale yellow to light brown powder/crystal | chemimpex.comechemi.com |

| Melting Point | 50-56 °C | chemimpex.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPDVAVQKGDHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376741 | |

| Record name | 2,3-Dichloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-40-8 | |

| Record name | 2,3-Dichloro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,3 Dichloro 5 Nitropyridine

Direct Nitration of Dichloropyridines

The direct introduction of a nitro group onto a dichloropyridine ring is a common strategy for synthesizing nitrated dichloropyridines.

Nitration of 2,3-dichloropyridine

The synthesis of 2,3-dichloro-5-nitropyridine is accomplished by the nitration of 2,3-dichloropyridine. A common method involves using a mixture of nitric acid and sulfuric acid at controlled temperatures, typically between 0–5°C, to selectively introduce the nitro group at the 5-position of the pyridine (B92270) ring.

Regioselectivity Challenges in Nitration

The nitration of dichloropyridines is complicated by the directing effects of the two chlorine atoms and the pyridine nitrogen. The chlorine atoms are ortho, para-directing, while the pyridine nitrogen is a deactivating group. In the case of 2,3-dichloropyridine, the desired outcome is the introduction of the nitro group at the 5-position, which is meta to the pyridine nitrogen and para to the chlorine at the 2-position. However, the formation of other isomers, such as the 4- or 6-nitro derivatives, can occur, posing a significant challenge in controlling the regioselectivity of the reaction. The electron-withdrawing nature of the substituents on the pyridine ring necessitates vigorous reaction conditions for nitration to proceed.

Optimization of Reaction Conditions for Nitration

To overcome the challenges of regioselectivity and achieve optimal yields, careful control of various reaction parameters is crucial.

The choice of catalyst and reaction temperature significantly influences the outcome of the nitration reaction. Lewis acids are often employed to facilitate the reaction. Temperature control is critical; for instance, maintaining a temperature range of 0–5°C helps to selectively install the nitro group at the desired 5-position. Increasing the reaction temperature generally leads to a higher reaction rate by increasing the frequency and force of collisions between reactant particles, helping to overcome the activation energy barrier. libretexts.org

Sulfuric acid is a commonly used solvent in pyridine nitrations as it also acts as a protonating and dehydrating agent. The use of oleum (B3057394) (fuming sulfuric acid) can enhance reactivity by generating nitronium ions (NO₂⁺) in situ. The selection of an appropriate solvent system is critical to ensure the solubility of the reactants and to prevent undesirable side reactions such as hydrolysis of the chloro substituents.

The molar ratio of the nitrating agent to the dichloropyridine substrate is a key factor in optimizing the reaction. Using an excess of the nitrating agent can drive the reaction towards completion but may also lead to the formation of undesired byproducts. For example, some processes use a 1.5:1 molar ratio of nitric acid to dichloropyridine. The reaction time must also be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of impurities. Reaction times can range from several hours to over a day, depending on the specific conditions employed.

Table 1: Summary of Reaction Conditions for Nitration of Dichloropyridines

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 2,3-dichloropyridine | Precursor for this compound synthesis. |

| Nitrating Agent | Nitric Acid/Sulfuric Acid | Common and effective for electrophilic aromatic substitution. |

| Temperature | 0–5°C | To control regioselectivity and minimize byproduct formation. |

| Solvent | Sulfuric Acid / Oleum | Acts as a solvent, protonating agent, and dehydrating agent. |

| Catalyst | Lewis Acids | To enhance the rate of reaction. |

| Stoichiometry | Optimized molar ratios | To maximize yield and minimize waste. |

| Reaction Time | Variable | Dependent on other reaction conditions to ensure completion. |

Solvent Systems and Their Influence

Synthesis from Hydroxyl Precursors

A principal strategy for synthesizing this compound involves the chlorination of hydroxyl-substituted nitropyridine precursors. This approach is advantageous as the hydroxyl group can be readily substituted by a chlorine atom using standard chlorinating agents.

Chlorination of 2-hydroxy-3-halogen-5-nitropyridines

The direct conversion of 2-hydroxy-3-halogen-5-nitropyridines presents a viable route to this compound. This method involves the substitution of the hydroxyl group at the 2-position with a chlorine atom. For instance, the chlorination of 2-hydroxy-3-bromo-5-nitropyridine can be effectively carried out using phosphorus oxychloride (POCl₃) in the presence of a base such as quinoline. This reaction typically requires elevated temperatures to proceed to completion.

A European patent outlines a process where 2-hydroxy-3-halogen-5-nitropyridines are converted to this compound. This transformation is accomplished through hydroxyl replacement, for example, by using phosphorus pentachloride (PCl₅) in a suitable solvent like refluxing toluene, which can lead to near-quantitative conversion.

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

| 2-hydroxy-3-bromo-5-nitropyridine | POCl₃, Quinoline | - | Elevated temperature | 2-chloro-3-bromo-5-nitropyridine | High |

| 2-hydroxy-3-halogen-5-nitropyridines | PCl₅ | Toluene | Reflux | This compound | Near-quantitative |

Chlorination of 2-hydroxy-5-nitropyridine (B147068)

Another significant pathway is the chlorination of 2-hydroxy-5-nitropyridine. This method is a foundational step in several multi-step syntheses of this compound. The direct chlorination of the hydroxyl group at the 2-position is a critical transformation.

The combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a widely employed and effective reagent system for the chlorination of 2-hydroxy-5-nitropyridine. google.comsemanticscholar.org This reaction involves heating the substrate with an excess of the chlorinating agents. The use of both POCl₃ and PCl₅ is often preferred to ensure complete conversion of the hydroxyl group. google.com

In a typical procedure, 2-hydroxy-5-nitropyridine is treated with a mixture of POCl₃ and PCl₅ and heated for several hours. google.com The reaction temperature can range from 60 to 140 °C. google.com This method has been shown to produce 2-chloro-5-nitropyridine (B43025) in high yields. google.com While this directly yields 2-chloro-5-nitropyridine, subsequent chlorination at the 3-position would be required to obtain the target molecule, this compound. Research has also explored solvent-free chlorination of 2-hydroxypyridines using equimolar amounts of POCl₃ at elevated temperatures, presenting a more environmentally friendly approach. nih.govdoaj.orgresearchgate.net

| Precursor | Reagents | Temperature | Duration | Product | Yield |

| 2-hydroxy-5-nitropyridine | POCl₃, PCl₅ | 60-140 °C google.com | 2-18 h google.com | 2-chloro-5-nitropyridine | 89.5% google.com |

| 2-hydroxy-5-nitropyridine | POCl₃ (equimolar) | 140 °C nih.gov | 2 h nih.gov | 2-chloro-5-nitropyridine | 93% semanticscholar.org |

| 2-hydroxy-5-nitropyridine | POCl₃, N,N-diethyl aniline (B41778), etamon chloride | 120-125 °C | 5-8 h | 2-chloro-5-nitropyridine | ~76.9% |

One-Pot Cyclization and Chlorination Approaches

One-pot syntheses, which combine multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. For the synthesis of nitropyridine derivatives, these methods often involve the construction of the pyridine ring followed by chlorination.

Utilizing 2-Halogenated Acrylates and Nitromethane (B149229)

A patented one-pot method provides a framework for the synthesis of 2-chloro-5-nitropyridine, which can be adapted for the production of this compound. google.com This process begins with the addition of nitromethane to a 2-halogenated acrylate, such as ethyl 2-chloroacrylate, under the catalysis of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com

Condensation with Orthoformate Triesters

Following the initial addition, the reaction mixture is subjected to condensation with an orthoformate triester, for instance, triethyl orthoformate. google.com This step is typically catalyzed by a Lewis acid, such as cuprous chloride, and is conducted at temperatures ranging from 70 to 120 °C. google.com The subsequent pyridine cyclization is achieved by introducing ammonia (B1221849) and ammonium (B1175870) chloride, which results in the formation of 2-hydroxy-5-nitropyridine. google.com This intermediate can then undergo chlorination as described in the previous sections to yield the final product. A key advantage of this one-pot method is the avoidance of harsh nitration and diazotization reactions, leading to a safer and more environmentally benign process. google.com

| Step | Reactants | Catalysts/Reagents | Temperature | Intermediate/Product |

| 1. Addition | 2-Halogenated acrylate, Nitromethane | Organic base (e.g., DBU) | - | Addition product |

| 2. Condensation | Addition product, Orthoformate triester (e.g., triethyl orthoformate) | Lewis acid (e.g., cuprous chloride) | 70-120 °C google.com | Condensed intermediate |

| 3. Cyclization | Condensed intermediate | Ammonia, Ammonium chloride | 50-65 °C google.com | 2-hydroxy-5-nitropyridine |

| 4. Chlorination | 2-hydroxy-5-nitropyridine | POCl₃, PCl₅ | 60-140 °C google.com | 2-chloro-5-nitropyridine |

Pyridine Cyclization with Ammonia and Ammonium Chloride

A patented method for producing 2-chloro-5-nitropyridine provides a foundational framework that can be adapted for 2,3-dichloro derivatives. This process involves several key steps:

Addition: Nitromethane is added to a 2-halogenated acrylate, such as ethyl 2-chloroacrylate, in the presence of an organic base catalyst like 1,8-diazabicyclo[5.4.0]-7-undecene (DBU). google.com

Condensation: The resulting product is then condensed with an orthoformate triester, for instance, triethyl orthoformate, using a Lewis acid catalyst such as cuprous chloride at a temperature range of 70–120°C. google.com

Pyridine Cyclization: The intermediate undergoes pyridine cyclization with an ammonia and ammonium chloride mixture to yield 2-hydroxy-5-nitropyridine. google.com

Chlorination: To introduce the chloro groups, the 2-hydroxy-5-nitropyridine intermediate is chlorinated using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at temperatures between 60–140°C. While this step has been shown to produce 2-chloro-5-nitropyridine with high yield, adjusting the stoichiometry or reaction time could potentially facilitate dichlorination to form this compound.

Alternative Synthetic Routes and Precursors

From 2-aminopyridine (B139424) derivatives

The synthesis of this compound can also be approached from 2-aminopyridine derivatives. Although direct nitration of 2-aminopyridine can be challenging due to the formation of a mixture of isomers, it remains a potential starting point. google.comorgsyn.org The nitration of 2-aminopyridine typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter being the major product. orgsyn.org Separation of these isomers can be a tedious process. orgsyn.org

Once 2-amino-3-nitropyridine is isolated, it can be converted to 2,3-diaminopyridine (B105623) through reduction. orgsyn.org Subsequent reactions would be required to introduce the chloro and nitro groups at the desired positions, although this route is considered laborious. orgsyn.org A more direct approach involves the nitration of a pre-existing dichloropyridine.

From 3-nitropyridine (B142982)

Another synthetic pathway starts with 3-nitropyridine. This compound can be treated with dichloride monoxide (Cl₂O) under controlled, low-temperature conditions (-15°C to 0°C) to yield this compound. However, the starting material, 3-nitropyridine, is noted to be expensive, which can be a drawback for large-scale industrial production. google.com Furthermore, the selectivity of chlorination can be an issue, with the potential for the formation of byproducts like 2-chloro-3-nitropyridine (B167233). google.com

Synthetic Strategies for Related Dichloronitropyridines

A comparative look at the synthesis of other dichloronitropyridines provides valuable insights into the chemical principles governing these reactions.

The synthesis of 2,6-dichloro-3-nitropyridine (B41883) is commonly achieved through the nitration of 2,6-dichloropyridine. prepchem.comgoogle.comgoogleapis.comgoogle.com This reaction is typically carried out using a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) or oleum. prepchem.comgoogle.comgoogle.com The reaction conditions, such as temperature and molar ratios of reactants, can be optimized to improve the yield. For instance, using oleum (10-65% by weight) and maintaining the reaction temperature between 85°C and 150°C are key parameters. google.com The addition of a catalyst like sulfamic acid has also been shown to result in stable yields above 80%. google.com

Another approach involves the nitration of 2,6-dichloropyridin-4-amine. chemicalbook.com This method utilizes a mixture of nitric acid and sulfuric acid at low temperatures, followed by neutralization to obtain the product in high yield. chemicalbook.com

Table 1: Synthesis of 2,6-Dichloro-3-nitropyridine

| Starting Material | Reagents | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Nitric acid, Oleum (10-65%) | - | 85-150°C | - | google.com |

| 2,6-Dichloropyridine | Nitric acid, Sulfuric acid | Sulfamic acid | 20-150°C | >80% | google.com |

As a comparative example from a related class of heterocyclic compounds, the synthesis of 2,4-dichloro-5-nitropyrimidine (B15318) is instructive. A common method involves the reaction of 5-nitrouracil (B18501) with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline at elevated temperatures. chemicalbook.com The reaction proceeds with the recovery of excess phosphorus oxychloride and purification to yield the final product. chemicalbook.com This compound is a useful intermediate in organic synthesis, particularly for creating complex pharmaceutical agents due to its reactive nitro and chloro groups. chemicalbook.comnordmann.global

Another synthetic route starts from uracil, which is formylated using DMF and thionyl chloride to produce 5-nitropyridine-2,4-diol. This intermediate is then chlorinated with phosphorus oxychloride in the presence of catalysts like N,N-diethylaniline and tetraethylammonium (B1195904) chloride at 120–125°C to give 2,4-dichloro-5-nitropyridine (B33049).

Table 2: Synthesis of 2,4-Dichloro-5-nitropyrimidine

| Starting Material | Reagents | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5-Nitrouracil | Phosphorus oxychloride | N,N-dimethylaniline | 110°C | 80% | chemicalbook.com |

Synthesis of 2,6-Dichloro-3-nitropyridine

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional synthetic routes for nitropyridine derivatives have often involved harsh conditions and the production of significant waste streams. google.comnih.gov Consequently, modern synthetic strategies focus on improving the environmental footprint by adhering to principles such as waste minimization and maximization of atom economy. google.com

Minimizing Wastewater Generation

A primary goal in the green synthesis of nitropyridines is the reduction of aqueous waste. Conventional methods are often water-intensive, not only in the reaction steps but also during product work-up and purification.

Detailed Research Findings:

Traditional synthesis pathways for related compounds, such as 2-chloro-5-nitropyridine, frequently start with 2-aminopyridine. This raw material undergoes a nitration reaction using a mixture of nitric and sulfuric acids, a process known to generate substantial volumes of acidic wastewater that is challenging and costly to treat. google.com Another outdated route involves the oxidation of 3-nitropyridine with potassium permanganate, which also produces a large amount of wastewater, causing serious pollution concerns that hinder its industrial application. google.com

In contrast, modern approaches aim to circumvent these problematic steps. A patented one-pot method for the synthesis of the intermediate 2-hydroxy-5-nitropyridine, which can then be chlorinated, represents a significant advancement. google.com This process avoids harsh nitration and diazotization reactions, leading to a considerable reduction in wastewater. google.com The post-reaction work-up involves extraction with organic solvents like ethyl acetate, washing with saline solutions, and solvent removal by rotary evaporation, which allows for solvent recycling and minimizes aqueous discharge. google.com

General strategies for managing wastewater in chemical production, which are applicable here, include the segregation of effluent streams. Industrial practices often separate high Total Dissolved Solids (TDS) process wastewater from low TDS streams (e.g., washings, boiler blowdown). The high TDS portion can be treated using technologies like Multi-Effect Evaporators (MEE) to recover water and concentrate waste, while low TDS water may be sent to a Common Effluent Treatment Plant (CETP) after preliminary treatment. ocmms.nic.in

| Synthetic Route | Key Reagents | Wastewater Characteristics | Green Chemistry Consideration |

|---|---|---|---|

| Traditional (from 2-aminopyridine) | Nitric Acid, Sulfuric Acid | Large volume of acidic wastewater. google.com | Environmentally unfavorable due to high pollution load. google.com |

| Traditional (from 3-nitropyridine) | Potassium Permanganate | Large amount of wastewater with high pollution. google.com | Not suitable for industrial production due to waste. google.com |

| Modern One-Pot Method | 2-halogenated acrylate, nitromethane | Low wastewater amount. google.com | Avoids harsh nitration, improving environmental safety. google.com |

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy are inherently less wasteful as fewer atoms are converted into unwanted byproducts.

Detailed Research Findings:

The development of a "one-pot" synthesis method for the precursor 2-hydroxy-5-nitropyridine significantly improves atom economy. google.com This strategy, which combines addition, condensation, and cyclization reactions in a single reactor, is designed for high selectivity. google.com By controlling the chlorination position specifically at the 2-position of the intermediate 2-hydroxy-5-nitropyridine, the generation of unwanted isomers is avoided. This high selectivity ensures that a greater proportion of the initial raw materials is converted into the final product, which is a key characteristic of a process with high atom economy. google.com The use of solvent-free systems in chlorination steps is another strategy that can further minimize waste and improve atom economy.

| Strategy | Key Features | Impact on Atom Economy | Example |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Low selectivity, formation of isomers. google.com | Poor; significant portion of reactants form byproducts. google.com | Nitration of 2-aminopyridine yielding mixed isomers. google.com |

| Modern One-Pot Synthesis | High reaction selectivity, avoids byproduct formation. google.com | High; maximizes incorporation of atoms into the final product. google.com | One-pot synthesis of 2-hydroxy-5-nitropyridine. google.com |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dichloro 5 Nitropyridine

Nucleophilic Substitution Reactions

2,3-Dichloro-5-nitropyridine is a highly reactive compound that readily undergoes nucleophilic substitution reactions. This reactivity is primarily attributed to the presence of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine (B92270) ring. indiamart.comguidechem.com These features make the pyridine ring electron-deficient and susceptible to attack by nucleophiles. guidechem.com The substitution of the chlorine atoms allows for the introduction of various functional groups, leading to the formation of a diverse range of substituted pyridines.

Reactivity of Chlorine Atoms

The two chlorine atoms at the 2 and 3-positions of the pyridine ring are the primary sites for nucleophilic attack. indiamart.comguidechem.com The electron-withdrawing nature of the adjacent nitro group and the nitrogen atom in the pyridine ring activates these chlorine atoms, making them good leaving groups. guidechem.com The position of nucleophilic substitution can be influenced by reaction conditions and the nature of the nucleophile. acs.org

The reactivity of the chlorine atoms is a key feature in the synthetic utility of this compound, enabling the construction of more complex molecules. indiamart.com

Influence of the Nitro Group on Reactivity

The nitro group at the 5-position plays a crucial role in the reactivity of this compound. As a powerful electron-withdrawing group, it significantly decreases the electron density of the pyridine ring, thereby facilitating nucleophilic attack. guidechem.comstackexchange.com The nitro group activates the positions ortho and para to it, making the chlorine atoms at the 2 and 6-positions (in related dichloronitropyridines) particularly susceptible to substitution. stackexchange.com In the case of this compound, the nitro group enhances the electrophilicity of the carbon atoms bonded to the chlorine atoms. indiamart.com

The strong inductive and resonance effects of the nitro group are critical in promoting the addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comscirp.org

Formation of Substituted Pyridines

Nucleophilic substitution reactions on this compound lead to the formation of a wide array of substituted pyridines. By choosing the appropriate nucleophile, a variety of functional groups can be introduced onto the pyridine ring. These reactions are fundamental in the synthesis of intermediates for pharmaceuticals and agrochemicals. indiamart.com The ability to selectively substitute one or both chlorine atoms provides a versatile strategy for creating tailored molecules with specific biological or chemical properties. acs.org

Specific Examples of Nucleophilic Substitution

This compound readily reacts with various primary and secondary amines to yield aminopyridine derivatives. The reaction typically involves the displacement of one of the chlorine atoms by the amine nucleophile. For example, reactions with amines like piperazine (B1678402) can lead to the formation of piperazinyl-substituted nitropyridines. nih.gov The regioselectivity of these reactions can sometimes be controlled by the reaction conditions. acs.org Kinetic studies on similar compounds, such as 2-chloro-3,5-dinitropyridine (B146277) with substituted anilines, show that the reaction proceeds through a standard SNAr mechanism. researchgate.net

Table 1: Examples of Reactions with Amines

| Amine | Product | Reference |

|---|---|---|

| N-methylpiperazine | 2-(4-methylpiperazin-1-yl)-3-chloro-5-nitropyridine | nih.gov |

| Cyclohexylamine | N-cyclohexyl-5-nitropyridin-2-amine (from 2-chloro-5-nitropyridine) | scirp.org |

This table is based on reactions with similar nitropyridine substrates and is illustrative of the types of products formed.

Reactions of this compound with hydroxyl compounds, such as alcohols and phenols, in the presence of a base, lead to the formation of the corresponding ether derivatives. The base deprotonates the hydroxyl group to form a more potent alkoxide or phenoxide nucleophile, which then attacks the electron-deficient pyridine ring, displacing a chlorine atom. For instance, reaction with ethanol (B145695) in the presence of sodium hydride can yield ethoxy-substituted nitropyridines. acs.org The choice of solvent can influence the regioselectivity of the reaction, with aprotic solvents sometimes favoring substitution at one position over another. acs.org

Table 2: Examples of Reactions with Hydroxyl Compounds

| Hydroxyl Compound | Reagent/Solvent | Product | Reference |

|---|---|---|---|

| Ethanol | Sodium Hydride / Toluene | 6-Chloro-2-ethoxy-3-nitropyridine (from 2,6-dichloro-3-nitropyridine) | acs.org |

This table includes a preparative reaction and a reaction with a similar substrate to illustrate the reactivity.

Malonation Reactions

The reaction of this compound with malonic esters represents a key method for introducing a carbon-carbon bond at the pyridine core. Research has shown that the malonation of 2-chloro-5-nitropyridine (B43025) with diethyl alkylmalonates is a viable route for synthesizing 5-hydroxy-2-alkylpyridines through a sequence of reactions. cdnsciencepub.comcdnsciencepub.com The initial malonation step proceeds by heating the reactants, often without a solvent, which can lead to a vigorous reaction that requires moderation. cdnsciencepub.com Following the initial reaction, the mixture is typically heated further to ensure completion. cdnsciencepub.com The resulting diethyl (5-nitropyridyl-2)-alkylmalonates are generally obtained as viscous, yellow oils. cdnsciencepub.com

In a study by Stevens and colleagues, the malonation of 2-chloro-5-nitropyridine with diethyl ethylmalonate was conducted by heating the components together. cdnsciencepub.com The reaction was exothermic and, after the initial vigorous phase, was completed by heating at 150°C for one hour. cdnsciencepub.com The product, diethyl(5-nitropyridyl-2)-ethylmalonate, was isolated as a yellow oil. cdnsciencepub.com

Interestingly, attempts to carry out malonation on 2-chloro-3-nitropyridine (B167233) resulted in decomposition products only, highlighting the influence of the substituent pattern on the reaction's success. cdnsciencepub.comcdnsciencepub.com

| Reactant | Malonating Agent | Reaction Conditions | Product | Outcome | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Diethyl alkylmalonates | Heating without solvent, then 150°C for 1 hr | Diethyl(5-nitropyridyl-2)-alkylmalonates | Successful | cdnsciencepub.comcdnsciencepub.com |

| 2-Chloro-3-nitropyridine | Diethyl malonate | Not specified | Decomposition products | Failed | cdnsciencepub.comcdnsciencepub.com |

Reduction Reactions

The nitro group of this compound is readily reduced to an amino group, a key transformation for the synthesis of various derivatives with potential applications in pharmaceuticals and agrochemicals. chemimpex.com This reduction can be achieved through several methods, including catalytic hydrogenation and the use of chemical reducing agents.

The reduction of the nitro group in nitropyridines to form amino derivatives is a common and crucial synthetic step. For instance, reducing 2-chloro-5-nitropyridine yields 5-amino-2-chloropyridine. This can be accomplished using iron and water, or through electrolysis in dilute sulfuric acid. e-bookshelf.de Similarly, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) is a key step in the preparation of 2,3-diaminopyridine (B105623). orgsyn.org The choice of reducing agent can be critical; for example, while catalytic hydrogenation can be problematic for some nitropyridines, reduction with iron in the presence of an acid has proven to be a reproducible method for converting 2-cyano-5-nitropyridine to 5-amino-2-cyanopyridine. researchgate.net

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. epo.org Platinum on charcoal (Pt/C) is a common catalyst for this transformation. epo.org The process is typically carried out under a hydrogen atmosphere at varying temperatures and pressures. epo.org For example, the catalytic reduction of nitropyridines carrying a halogen substituent in the 2- or 4-position can lead to the corresponding dehalogenated amino compound. e-bookshelf.de However, challenges can arise, as seen in the reduction of 2-cyano-5-nitropyridine where catalytic hydrogenation proved troublesome. researchgate.net In some cases, modified catalysts, such as a platinum on charcoal catalyst modified with molybdenum and a phosphorus compound, are employed to improve the efficiency and selectivity of the hydrogenation of heteroaromatic nitro compounds like nitropyridines. epo.org

| Starting Material | Reducing Agent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Iron and water | Not specified | 5-Amino-2-chloropyridine | e-bookshelf.de |

| 2-Chloro-5-nitropyridine | Electrolysis in dilute H₂SO₄ | Not specified | 5-Amino-2-chloropyridine | e-bookshelf.de |

| 2-Cyano-5-nitropyridine | Iron and acid | Not specified | 5-Amino-2-cyanopyridine | researchgate.net |

| 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | Platinum on charcoal | Hydrogen atmosphere | 5-Amino-4,6-dichloro-2-(propylsulfanyl)pyrimidine | epo.org |

Formation of Amino Derivatives

Coupling Reactions

This compound is a valuable substrate for various coupling reactions, which allow for the formation of complex molecules by creating new carbon-carbon or carbon-heteroatom bonds. The presence of chlorine atoms on the pyridine ring makes it particularly suitable for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals. For instance, Suzuki coupling has been used with 2,6-dichloro-3-nitropyridine (B41883), demonstrating the utility of dichloronitropyridines in such transformations. nih.govnih.gov

Comparison of Reactivity with Analogous Nitropyridines

The reactivity of nitropyridines is highly dependent on the number and position of the nitro and other substituent groups on the pyridine ring. nih.gov

The substitution pattern on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its reactivity. nih.gov The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. ntnu.noresearchgate.net

For example, in 2,4-dichloro-3-nitropyridine (B57353), the chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the chlorine at the 2-position. mdpi.com This selectivity is exploited in the synthesis of various substituted pyridines. In contrast, 2,3,6-trichloro-5-nitropyridine (B1313854) shows reduced reactivity at the 4-position due to steric hindrance from the adjacent chloro group at the 6-position. vulcanchem.com

The presence of other substituents also modulates reactivity. Electron-donating groups, such as a methyl group, can increase the electron density of the ring and affect the regioselectivity of reactions. ntnu.no For instance, the reactivity of 4-substituted 3-nitropyridines in nucleophilic amination reactions primarily results in substitution para to the nitro group. ntnu.no

The comparison between 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine in malonation reactions clearly illustrates the effect of the substituent pattern. While the former undergoes successful malonation, the latter leads to decomposition, indicating a significant difference in their stability and reactivity under the reaction conditions. cdnsciencepub.comcdnsciencepub.com

| Compound | Reaction | Key Reactivity Feature | Reference |

|---|---|---|---|

| 2,4-Dichloro-3-nitropyridine | Nucleophilic Substitution | Chlorine at C4 is more reactive than at C2. | mdpi.com |

| 2,3,6-Trichloro-5-nitropyridine | Nucleophilic Substitution | Reduced reactivity at C4 due to steric hindrance from C6-Cl. | vulcanchem.com |

| 2-Chloro-5-nitropyridine | Malonation | Undergoes successful malonation. | cdnsciencepub.comcdnsciencepub.com |

| 2-Chloro-3-nitropyridine | Malonation | Decomposes under malonation conditions. | cdnsciencepub.comcdnsciencepub.com |

Steric and Electronic Effects

The reactivity of the pyridine ring in this compound is profoundly influenced by the interplay of steric and electronic effects originating from the two chlorine substituents and the powerful electron-withdrawing nitro group. These factors dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which are the primary transformations for this compound.

Electronic Effects:

The pyridine nitrogen atom, being more electronegative than carbon, inherently makes the ring electron-deficient. This effect is significantly amplified by the strong -I (inductive) and -M (mesomeric or resonance) effects of the nitro group at the C-5 position. This intense electron withdrawal creates a highly electrophilic aromatic system, making it susceptible to attack by nucleophiles. vulcanchem.com

The activating influence of the nitro group is most pronounced at the positions ortho and para to it. In this compound, this has distinct consequences for the two chlorine atoms:

Activation of the C-2 Chlorine: The chlorine atom at the C-2 position is para to the nitro group. The nitro group's strong resonance-withdrawing effect is effectively transmitted to this position, significantly lowering the electron density and stabilizing the negative charge in the Meisenheimer intermediate formed during nucleophilic attack. This makes the C-2 position a highly activated site for substitution.

Activation of the C-3 Chlorine: The chlorine atom at the C-3 position is ortho to the nitro group. It is strongly activated by the inductive effect of the adjacent nitro group. stackexchange.com While resonance stabilization of an intermediate formed by attack at C-3 is also possible, the activation at the C-2 (para) position is generally considered more powerful due to more effective delocalization of the negative charge onto the nitro group.

Computational studies and experimental results from related compounds confirm that nitro groups, even when at electronically disfavored positions like C-3 or C-5, still exert a notable activating effect on the ring for nucleophilic substitution compared to unsubstituted halopyridines. thieme-connect.com The combination of the pyridine nitrogen and the C-5 nitro group renders both C-2 and C-3 positions in this compound as viable sites for nucleophilic attack.

Steric Effects:

While electronic effects prime the C-2 and C-3 positions for attack, steric hindrance plays a crucial role in determining the ultimate regioselectivity of the reaction, particularly when using bulky nucleophiles. stackexchange.com

The C-2 Position: This position is flanked by the chlorine atom at C-3 and the ring nitrogen atom.

The C-3 Position: This position is situated between the chlorine atom at C-2 and the hydrogen atom at C-4.

In many cases, the C-2 position is considered more sterically accessible than the C-3 position, which is shielded by two adjacent substituents. However, in related systems like 2,6-dichloro-3-nitropyridine, it has been observed that the inductive effect can make the position ortho to the nitro group (C-2) more electron-deficient and thus kinetically favored for attack, despite the potential for steric hindrance from the nitro group itself. stackexchange.com For this compound, the relative steric hindrance is a key factor. Studies on similarly substituted pyridines have shown that bulky substituents adjacent to a reaction site can direct incoming nucleophiles to a less hindered position. researchgate.net For instance, if a nucleophile is large, it may preferentially attack the less crowded position, even if it is slightly less electronically activated.

The interplay between these electronic and steric factors means that the regiochemical outcome of a nucleophilic substitution reaction on this compound can often be controlled by the choice of nucleophile and reaction conditions.

Research Findings on Reactivity and Regioselectivity

Detailed kinetic studies on a range of chloronitropyridines provide insight into the relative reactivity imparted by these electronic and steric factors. The rate of reaction with a given nucleophile is a direct measure of the activation of the substitution site.

| Compound | Substituent Positions | Key Electronic/Steric Factors | Relative Reactivity with Nucleophiles | Observed Regioselectivity |

|---|---|---|---|---|

| This compound | Cl at C2, C3; NO₂ at C5 | C2 is para to NO₂ (strong activation). C3 is ortho to NO₂ (strong activation). Potential steric crowding at C3. | Highly reactive at both C2 and C3. | Regioselectivity is dependent on the nucleophile and conditions; attack at C2 is often favored due to superior electronic activation and potentially lower steric hindrance compared to C3. |

| 2,5-Dichloro-3-nitropyridine (B1336234) | Cl at C2, C5; NO₂ at C3 | C2 is ortho to NO₂. C5 is also ortho to NO₂ but para to the other Cl. | The C2 position is highly activated by the ortho nitro group. | Substitution occurs preferentially at the C2 position. rsc.orgrsc.org |

| 2,6-Dichloro-3-nitropyridine | Cl at C2, C6; NO₂ at C3 | C2 is ortho to NO₂. C6 is para to NO₂. | Both positions are activated. The inductive effect of the nitro group makes C2 highly electron-deficient. stackexchange.com | Kinetically controlled attack often favors the C2 position, while the thermodynamic product may result from attack at the less hindered C6 position. stackexchange.com |

| 2-Chloro-5-nitropyridine | Cl at C2; NO₂ at C5 | C2 is para to the NO₂ group, leading to strong activation. | Highly reactive towards nucleophilic substitution at C2. nih.gov | Substitution exclusively at C2. nih.gov |

Applications of 2,3 Dichloro 5 Nitropyridine in Advanced Organic Synthesis

As a Versatile Building Block for Heterocyclic Compounds

2,3-Dichloro-5-nitropyridine is a highly functionalized pyridine (B92270) derivative that serves as a crucial starting material and intermediate in the synthesis of a wide array of heterocyclic compounds. chemimpex.comindiamart.coma2bchem.com Its unique molecular architecture, featuring two chlorine atoms and a nitro group on the pyridine ring, imparts significant reactivity, making it a valuable tool for organic chemists. chemimpex.comindiamart.com The presence of these substituents allows for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular frameworks.

The electron-withdrawing nature of the nitro group and the chlorine atoms activates the pyridine ring, facilitating reactions with nucleophiles. This reactivity allows for the selective replacement of the chlorine atoms, paving the way for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. Consequently, this compound is extensively used in the development of novel heterocyclic systems, which are prominent structural motifs in medicinal chemistry and materials science. chemimpex.coma2bchem.com

Synthesis of Biologically Active Molecules

The versatility of this compound as a building block extends to the synthesis of numerous biologically active molecules. chemimpex.comindiamart.com Its role as a key intermediate is particularly evident in the development of pharmaceuticals and agrochemicals. chemimpex.com The ability to readily introduce various substituents onto the pyridine core allows for the fine-tuning of a molecule's biological properties, a critical aspect of drug discovery and development. chemimpex.com

Pharmaceutical Compounds

This compound has proven to be an indispensable precursor in the synthesis of several important pharmaceutical compounds. chemimpex.coma2bchem.com Its utility spans various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

A significant application of this compound is in the synthesis of the anticancer drug Olaparib. Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is used in the treatment of certain types of cancers. rsc.org The synthesis of Olaparib involves a multi-step process where this compound can be utilized in the construction of the core phthalazinone scaffold of the final drug molecule. rsc.org

This compound also serves as an intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. Voriconazole is crucial in treating serious fungal infections. google.com The synthesis of Voriconazole is a complex process, and various synthetic routes have been developed where derivatives of this compound can be employed to construct the key pyrimidine (B1678525) ring system of the drug. google.compatsnap.com

The chemical scaffold provided by this compound is a valuable starting point for the development of new antibacterial and antimicrobial agents. chemimpex.com For instance, it is a precursor for 2-chloro-5-nitropyridine (B43025), which is an important intermediate for synthesizing bactericides and antibiotics. google.com Researchers have synthesized various derivatives of nitropyridines that have shown promising activity against a range of bacterial and microbial pathogens. nih.gov For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, synthesized from 2-chloro-5-nitropyridine, exhibited strong antibacterial activity against several Gram-positive bacteria. nih.gov

Derivatives of this compound have been explored for their potential as antidiabetic agents. Specifically, piperazine (B1678402) derivatives synthesized from this compound have shown significant in vitro adipogenic activity, suggesting their potential in the management of diabetes. The synthesis of these derivatives often involves the reaction of this compound with various piperazine compounds, leading to a class of molecules with potential therapeutic applications in metabolic diseases. mdpi.com

Stearoyl-CoA Desaturase (SCD) Inhibitors

While this compound is a key synthetic intermediate, research into the development of Stearoyl-CoA Desaturase (SCD) inhibitors has prominently featured its isomer, 2,4-dichloro-5-nitropyridine (B33049) . chemicalbook.comottokemi.comchemicalbook.com SCD is an enzyme that plays a critical role in lipid metabolism, and its inhibition is a therapeutic target for metabolic diseases. The synthesis of potent and selective SCD inhibitors often utilizes 2,4-dichloro-5-nitropyridine as a starting material. chemicalbook.comottokemi.comechemi.com The reactivity of the chlorine atoms, activated by the electron-withdrawing nitro group, allows for sequential nucleophilic substitutions to build the complex molecules required for effective SCD inhibition.

Rho-Kinase Inhibitors

Similar to the synthesis of SCD inhibitors, the isomer 2,4-dichloro-5-nitropyridine is documented as a key building block in the preparation of Rho-Kinase (ROCK) inhibitors. chemicalbook.comechemi.com These inhibitors are significant in cardiovascular research for their role in managing vascular tone and remodeling. The development of novel 4-aryl-5-aminomethyl-thiazole-2-amines as ROCK inhibitors has been explored, with some derivatives showing potent activity. nih.gov The synthesis pathways leverage the reactivity of dichloronitropyridine scaffolds to construct these targeted therapeutic agents. chemicalbook.comechemi.com One of the most potent compounds from a synthesized series, compound 4v , demonstrated significant ROCK II inhibitory activity. nih.gov

| Compound ID | Target | IC50 Value (nM) |

| 4v | ROCK II | 20 |

This table presents the inhibitory activity of a potent Rho-Kinase inhibitor synthesized from related precursors.

Janus Kinase 2 (JAK2) Inhibitors (via related nitropyridines)

The Janus kinase (JAK) family, particularly JAK2, is a crucial mediator in signaling pathways that control cell proliferation and differentiation. nih.gov Consequently, JAK2 inhibitors are important therapeutic agents. Potent JAK2 inhibitors have been synthesized using nitropyridine derivatives as key intermediates. nih.gov For example, a synthetic route starting with 2-chloro-5-methyl-3-nitropyridine (B188117) involves oxidation to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with secondary amines. The resulting carboxylic acids are then coupled with aromatic amines to yield the target inhibitor compounds. nih.gov A series of sulfamides derived from the isomeric 2-amino-3-methylpyridine also produced potent JAK2 inhibitors. nih.gov

| Starting Material | Resulting Inhibitor Class | Most Potent IC50 (µM) |

| 2-Chloro-5-methyl-3-nitropyridine | Carboxamide derivatives | Not specified in source |

| 2-Amino-3-methylpyridine | Sulfamide derivatives | 8.5–12.2 |

This table summarizes the synthesis of JAK2 inhibitors from related nitropyridine precursors and their reported potency.

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibitors (via related nitropyridines)

Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase implicated in various diseases, making it an important drug target. nih.gov A class of potent GSK3 inhibitors has been developed using 2,6-dichloro-3-nitropyridine (B41883) as a central scaffold. nih.gov The synthesis involves a sequence of reactions, including a Suzuki coupling to introduce an aryl group, followed by substitution of the second chlorine with an aminoethylamine fragment. The nitro group is then reduced to an amine, which is further functionalized. This multi-step process leads to highly potent inhibitors. nih.gov The most active compound in one such series, which incorporates a 2,4-dichlorophenyl moiety, demonstrated remarkable potency. nih.gov

| Precursor Compound | Final Inhibitor Moiety | IC50 (nM) | EC50 (µM) |

| 2,6-Dichloro-3-nitropyridine | 2,4-dichlorophenyl | 8 | 0.13 |

This table shows the potency of a top-performing GSK3 inhibitor synthesized using a related nitropyridine.

Urease Inhibitors (via related nitropyridines)

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections caused by pathogens like Helicobacter pylori. nih.gov The inhibition of urease is a key strategy for treating these conditions. A series of potent urease inhibitors has been synthesized starting from 2-chloro-3-nitropyridine (B167233) . nih.gov The synthesis is achieved by reacting 2-chloro-3-nitropyridine with piperazine, followed by N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides. nih.gov This approach has yielded compounds with significantly greater inhibitory activity than the standard urease inhibitor, thiourea. nih.gov

| Compound Series | Most Promising IC50 (µM) | Standard (Thiourea) IC50 (µM) |

| 3-Nitropyridylpiperazine derivatives | 2.0–2.3 | 23.2 |

This table compares the inhibitory concentration of synthesized urease inhibitors against the standard, thiourea.

Agrochemical Compounds

This compound is a pivotal intermediate in the agrochemical industry, used in the synthesis of a range of products designed for crop protection. chemimpex.coma2bchem.comguidechem.com Its chemical structure is a valuable building block for creating new fungicides, insecticides, and herbicides. chemimpex.com

Herbicides

The nitropyridine scaffold is integral to the development of modern herbicides. chemimpex.com Research has shown that derivatives of 2-chloro-3(5)-nitropyridines exhibit significant herbicidal properties. nih.gov A common synthetic strategy involves the nucleophilic substitution of the chlorine atom with 4-aminophenol. The resulting aniline (B41778) intermediate is then reacted with esters like ethyl 2-chloroacetate or ethyl 2-chloropropionate to produce the final herbicidal compounds. nih.gov One such derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, has demonstrated high herbicidal activity against barnyard grass, a common agricultural weed. nih.gov Furthermore, this compound itself is a crucial raw material for the synthesis of the insecticide chlorantraniliprole, highlighting its importance in producing next-generation, environmentally friendlier pesticides. guidechem.com The synthesis of other herbicides has utilized related intermediates like 2,5-dichloro-3-nitropyridine (B1336234) . chemimpex.comasianpubs.org

| Precursor | Resulting Herbicide | Target Weed | IC50 (mg/L) |

| 2-Chloro-5-nitropyridine | Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard grass | 27.7 |

This table shows the herbicidal activity of a compound synthesized from a related nitropyridine.

Fungicides

This compound serves as a valuable intermediate in the synthesis of agrochemicals, particularly fungicides. chemimpex.com Its unique structure, featuring both chloro and nitro functional groups, provides enhanced reactivity, making it a key building block in the development of potent fungicidal compounds. chemimpex.com The reactivity of the compound, stemming from the presence of these groups, allows it to readily undergo various chemical reactions necessary for constructing more complex, biologically active molecules.

A notable application is its use as a starting material in the synthesis of Fludioxonil, a phenylpyrrole fungicide used for controlling a variety of fungal diseases in crops. The synthesis pathway leverages the chemical properties of this compound to build the final fungicidal product. This role as a precursor highlights its importance in the agricultural industry's efforts to develop effective crop protection solutions. chemimpex.coma2bchem.com

| Precursor Compound | Resulting Fungicide |

| This compound | Fludioxonil |

Insecticides

The utility of this compound extends significantly into the field of insecticide development, where it is recognized as an important fine chemical intermediate. guidechem.comsincerechemical.com It is a crucial raw material in the synthesis of modern insecticides designed to be highly efficient, low in toxicity, and environmentally friendly. guidechem.com

Specifically, this compound is a key intermediate in the production of Chlorantraniliprole, a broad-spectrum insecticide. guidechem.com While various synthesis routes for Chlorantraniliprole exist, they are based on this compound as the foundational raw material. guidechem.com The cost of this starting material can significantly influence the production cost of the final insecticide, underscoring its central role in the manufacturing process. guidechem.com The broader class of nitropyridines is also used to create new series of insecticides, demonstrating activity against pests such as Mythimna separata and Plutella xylostella. nih.gov Furthermore, related isomers like 2,5-dichloro-3-nitropyridine are also employed as intermediates in creating insecticides, contributing to agricultural productivity and pest management. chemimpex.com

| Intermediate | Resulting Insecticide |

| This compound | Chlorantraniliprole guidechem.com |

Role in Material Science

In addition to its agrochemical applications, this compound is explored for its utility in material science. chemimpex.com The compound's specific substitution pattern imparts distinct reactivity and properties that make it suitable for synthesizing advanced materials. It is categorized as a material building block, particularly for polymer science. bldpharm.com Research in this area investigates its potential to create materials with enhanced characteristics, such as improved durability and resistance to environmental factors. chemimpex.com Its applications include the synthesis of specialized materials such as liquid crystals and organic light-emitting diodes (OLEDs).

Development of Polymers and Coatings

This compound is identified as a compound of interest in the development of advanced polymers and coatings. chemimpex.com Its incorporation into polymer structures is explored as a method to enhance material properties, including durability. chemimpex.com

The principle of using chloronitropyridine derivatives in polymer synthesis has been demonstrated in research. For instance, the related compound 2-chloro-5-nitropyridine is used as a starting material for synthesizing novel polyimides. tandfonline.com In this process, a nucleophilic substitution reaction is carried out where the chlorine atom, activated by the nitro group, is displaced. tandfonline.com This reaction pathway illustrates how the reactive nature of the chloronitropyridine moiety can be harnessed to build complex polymer backbones. The use of this compound as a building block in polymer science suggests its potential for creating new materials with specific, tailored properties for various applications. bldpharm.com

Table of Mentioned Chemical Compounds

| Chemical Name | CAS Number |

| This compound | 22353-40-8 |

| 2,3-Dichloropyridine | 2402-77-9 |

| 2,4-Dichloro-5-nitropyridine | 4487-56-3 |

| 2,5-Dichloro-3-nitropyridine | 58572-65-3 (from search) |

| 2,6-dichloro-3-nitropyridine | 16013-64-0 (from search) |

| 2-chloro-5-nitropyridine | 4548-45-2 (from search) |

| 3-chloro-2-hydroxy-5-nitropyridine | 54188-00-4 (from search) |

| 4,4'-dihydroxybenzophenone | 611-99-4 |

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | Not Available |

| Chlorantraniliprole | 500008-45-7 |

| Fludioxonil | 131341-86-1 |

| Phosphorus oxychloride | 10025-87-3 |

| Polyimides | Not Applicable |

| Potassium carbonate | 584-08-7 |

| Quinoline | 91-22-5 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 |

Advanced Spectroscopic and Computational Analysis in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of 2,3-dichloro-5-nitropyridine. Techniques such as NMR, mass spectrometry, and infrared and UV-Vis spectroscopy each offer unique information about the compound's molecular structure.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are routinely used to confirm its structure.

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. In a typical solvent like DMSO-d6, these protons appear as doublets due to coupling with each other. The strong electron-withdrawing effects of the nitro group and the chlorine atoms shift these signals significantly downfield.

Similarly, the ¹³C NMR spectrum displays five signals, one for each unique carbon atom in the pyridine ring. The chemical shifts are influenced by the attached substituents, with carbons bonded to chlorine and in proximity to the nitro group showing characteristic resonances.

Detailed ¹H and ¹³C NMR data obtained in a DMSO-d6 solvent are presented below.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|---|

| ¹H | DMSO-d6 | 9.16 | d | 2.4 | H-6 |

| ¹H | DMSO-d6 | 8.94 | d | 2.4 | H-4 |

| ¹³C | DMSO-d6 | 158.69, 137.36, 132.51, 130.13, 124.39 | Pyridine Ring Carbons |

Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules, such as the rotation around single bonds. researchgate.netthieme-connect.com For certain substituted pyridines, particularly those with bulky groups that hinder free rotation (atropisomers), DNMR can be used to measure the energy barrier of this rotation. researchgate.netthieme-connect.comepdf.pub By analyzing the changes in the NMR spectrum at various temperatures, specifically the coalescence of signals, researchers can calculate the free energy of activation (ΔG‡) for the rotational process. researchgate.net

While the principles of dynamic NMR are applicable to studying potential rotational restrictions in ortho-substituted pyridines, specific studies detailing the measurement of rotational barriers for this compound are not prominently available in the reviewed literature. researchgate.netthieme-connect.com The relatively small size of the chloro substituent means that the rotational barrier in this specific compound may be too low to be measured by standard DNMR techniques. thieme-connect.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, which has a molecular weight of approximately 192.99 g/mol , electrospray ionization (ESI) mass spectrometry typically shows a prominent signal corresponding to the protonated molecule [M+H]⁺.

| Technique | Ion | Observed m/z |

|---|---|---|

| Electrospray (ES) | [M+H]⁺ | 193 |

Detailed fragmentation patterns, which would involve the loss of groups like NO₂, Cl, or HCl, are not extensively detailed in the available literature but are a key area for detailed structural confirmation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. In this compound, key characteristic absorptions arise from the nitro group (NO₂) and the carbon-chlorine (C-Cl) bonds, as well as the pyridine ring vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| NO₂ Asymmetric Stretch | ~1530-1560 | Strong absorption, characteristic of nitroaromatics. |

| NO₂ Symmetric Stretch | ~1340-1350 | Strong absorption. |

| C-N Stretch | ~1275 | Associated with the C-NO₂ bond. researchgate.net |

| C-Cl Stretch | ~600-850 | Multiple bands expected due to two C-Cl bonds. |

| Aromatic C=C and C=N Stretch | ~1400-1600 | Multiple bands characteristic of the pyridine ring. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The nitropyridine system in this compound contains chromophores that absorb in the UV region.

Specific experimental λmax values for this compound are not widely reported. However, the technique is used to monitor reactions involving the compound, confirming its UV activity. For context, related nitropyridine compounds exhibit characteristic absorption spectra. For example, 3-nitropyridine (B142982) shows a distinct absorption pattern in the UV range. researchgate.net The presence of the nitro group and chlorine atoms on the pyridine ring influences the precise wavelength and intensity of these electronic transitions.

| Compound | Solvent | λmax (nm) | Notes |

|---|---|---|---|

| 3-Nitropyridine | Not Specified | ~260 | Illustrates the absorption of the core nitropyridine chromophore. researchgate.net |

| 2-Amino-5-nitropyridinium chloride | Not Specified | Lower cut-off wavelength noted | Protonation and substitution affect the absorption bands. |

X-ray Crystallography

Determination of Molecular Geometry and Planarity

Computational Chemistry Studies

Computational chemistry offers a theoretical lens to investigate molecular properties that can be difficult to measure experimentally. For substituted pyridines, these studies provide detailed information on electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. abinit.org It is widely applied to nitropyridine derivatives to calculate properties like heats of formation, geometric parameters, and vibrational frequencies. researchgate.netresearchgate.net For substituted pyridines, DFT calculations are employed to predict nucleophilicity and reactivity. ias.ac.in Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311+G(d,p) to achieve a balance between computational cost and accuracy for geometry optimization and property calculations. ruc.dk

Table 2: Comparison of DFT Functionals for Electronic Property Calculations

| Functional | Basis Set | Average Error (kcal/mol) | Suitable For |

| B3LYP | 6-311+G(d,p) | 2.4 | Thermochemistry |

| M06-2X | def2-TZVP | 1.8 | Non-covalent interactions |

Source:

DFT calculations are instrumental in elucidating the electronic properties of this compound. Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net Furthermore, DFT can generate electrostatic potential maps, which visualize the electron density distribution and identify the most likely sites for nucleophilic and electrophilic attack. These computational models allow for the prediction of reactivity, guiding the design of synthetic pathways for creating new derivatives.

Density Functional Theory (DFT) Calculations

Bond Dissociation Energies (BDEs)

Bond Dissociation Energy (BDE) is a critical parameter for predicting the thermal stability and reactivity of a molecule. It quantifies the energy required to break a specific bond homolytically. For this compound, the BDEs of the C-Cl and C-NO₂ bonds are of particular interest as they dictate the regioselectivity in chemical reactions.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate BDEs. researchgate.net Studies on various halo-heterocycles show that BDEs are influenced by the type of heteroatom, the size of the ring, and the position of the substituent. nih.gov For six-membered heterocycles like pyridine, C-Cl BDEs typically range from 97-99 kcal/mol. nih.gov The presence of multiple substituents and their positions can alter these values. For instance, in dichloropyrimidines, the BDEs of C-Cl bonds alpha to nitrogen atoms are generally in the range of 93-95 kcal/mol. nih.gov The C-NO₂ bond BDE is another key factor, especially in understanding thermal decomposition, which for many nitroaromatic compounds begins around 200°C.

Table 1: Representative Bond Dissociation Energies (BDEs) for Related Heterocyclic Compounds

| Compound Type | Bond | Typical BDE (kcal/mol) | Computational Method |

|---|---|---|---|

| Chloro-pyrimidines (α to N) | C-Cl | 93-95 | G3B3 |

| Chloro-pyridines | C-Cl | 97-99 | G3B3 |

| Chloro-pyrroles/furans | C-Cl | 101-103 | G3B3 |

| Nitramines | N-NO₂ | Variable | DFT B3LYP/6-31G(d,p) |

Note: Specific BDE values for this compound require dedicated computational studies. The values presented are for analogous structures to provide context.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a significant indicator of molecular stability and reactivity. wuxiapptec.com

Table 2: Conceptual HOMO-LUMO Analysis Data

| Parameter | Significance | Influence on this compound |

|---|---|---|

| EHOMO | Electron-donating ability | Lowered by electron-withdrawing Cl and NO₂ groups |

| ELUMO | Electron-accepting ability | Significantly lowered by electron-withdrawing Cl and NO₂ groups |

| Energy Gap (ΔE) | Chemical reactivity and stability | A smaller gap indicates higher reactivity, likely for nucleophilic substitution |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides insight into the electronic structure of a molecule beyond the simple Lewis structure. uni-muenchen.de It examines charge delocalization, intramolecular interactions, and hyperconjugative effects by transforming the calculated wave function into localized orbitals corresponding to bonds and lone pairs. uni-muenchen.detandfonline.com

Table 3: Key Interactions Revealed by NBO Analysis in Substituted Pyridines

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| Lone Pair (LP) of N in ring | Antibonding (σ* or π) of C-C, C-Cl | Hyperconjugation | Ring stabilization/destabilization |

| Lone Pair (LP) of O in NO₂ | Antibonding (π) of N-O, C-N | Charge Delocalization | Stabilization of the nitro group |

| Lone Pair (LP) of Cl | Antibonding (σ*) of C-C in ring | Hyperconjugation | Influence on electronic structure and reactivity |

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). bohrium.com

For this compound, the MEP map is expected to show highly negative potential around the oxygen atoms of the electron-withdrawing nitro group, making them sites for electrophilic interaction. mdpi.com Conversely, the pyridine ring, particularly the carbon atoms attached to the electronegative chloro and nitro groups, would exhibit a positive potential, making the ring highly activated for nucleophilic aromatic substitution. This visual representation is crucial for understanding the regioselectivity of its reactions. bohrium.com

Table 4: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Expected MEP Color | Potential | Predicted Reactivity |

|---|---|---|---|

| Oxygen atoms of NO₂ group | Red / Deep Red | Negative | Site for electrophilic attack / hydrogen bonding |

| Pyridine Ring Carbons | Blue / Light Blue | Positive | Sites for nucleophilic attack |

| Chlorine Atoms | Green / Yellow-Green | Slightly Negative / Neutral | Contributes to electron withdrawal from the ring |

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In medicinal chemistry, it is widely used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target. tandfonline.com

While specific molecular docking studies on this compound itself are not extensively documented in the available literature, it is a known precursor for various biologically active compounds, including anticancer and antimicrobial agents. mdpi.com Derivatives of nitropyridines have been subjected to docking studies to evaluate their potential as inhibitors for specific enzymes or receptors. mdpi.com For instance, derivatives have been docked against protein targets to predict their anticancer activity. tandfonline.com Such studies are crucial for rational drug design, helping to refine molecular structures to achieve better binding and biological activity.

Table 5: Application of Molecular Docking for Nitropyridine Derivatives

| Research Area | Protein Target Example | Information Gained | Relevance to this compound |

|---|---|---|---|

| Anticancer | Kinases, PARP | Binding affinity, interaction modes (H-bonds, hydrophobic interactions) | As a scaffold for designing novel kinase or PARP inhibitors |